5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, dimethylamino, hydroxy, and methylphenyl groups
Preparation Methods
The synthesis of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. One common method includes the reaction of benzoyl chloride with 4-(dimethylamino)aniline to form an intermediate, which is then reacted with 3-methylphenylhydrazine and a suitable aldehyde under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds include other benzoyl and dimethylamino derivatives, such as:
4-(Dimethylamino)benzophenone: Known for its use in photoinitiators and as a UV absorber.
Benzoylphenylhydrazine: Used in the synthesis of various heterocyclic compounds.
N,N-Dimethylaminobenzaldehyde: Commonly used in the synthesis of dyes and pigments.
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-7-11-21(16-17)28-23(18-12-14-20(15-13-18)27(2)3)22(25(30)26(28)31)24(29)19-9-5-4-6-10-19/h4-16,23,29H,1-3H3/b24-22- |
InChI Key |
JXDXLZKFJDLXRF-GYHWCHFESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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